3,5-Diethyl-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

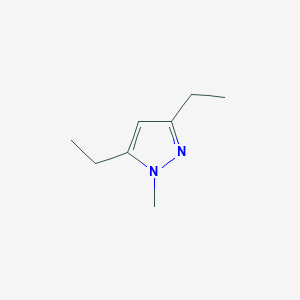

3,5-Diethyl-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two ethyl groups at positions 3 and 5, and a methyl group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Diethyl-1-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of diethyl malonate with hydrazine hydrate under acidic conditions can yield the desired pyrazole . Another method involves the use of terminal alkynes, aromatic aldehydes, and hydrazines in a one-pot, three-component reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods allow for better control over reaction conditions and reduce the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Diethyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium (VI) oxide to form carbonyl compounds.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Chromium (VI) oxide in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; organolithium reagents for nucleophilic substitution.

Major Products Formed

Oxidation: Carbonyl compounds.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated pyrazoles and organometallic derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Molecules:

3,5-Diethyl-1-methyl-1H-pyrazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various reactions including oxidation, reduction, and substitution.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Varies based on substrate |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions preferred |

| Substitution | Bases (e.g., NaOH), Acids (e.g., HCl) | Controlled temperature |

2. Material Science:

Research indicates that pyrazole derivatives, including this compound, are being explored for their potential applications in material science due to their unique properties and reactivity profiles.

Biological Applications

1. Antimicrobial Activity:

Studies have demonstrated that this compound exhibits significant antibacterial properties against multi-drug resistant strains. This suggests its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties:

In vitro studies have shown that this compound can induce apoptosis in cancer cells via mitochondrial pathways. These findings highlight its potential role in cancer therapy .

3. Neuropharmacological Research:

Recent investigations have revealed interactions between this compound and neurotransmitter systems, particularly dopamine pathways. This suggests implications for treating neurological disorders such as Parkinson's disease and depression.

Medicinal Applications

1. Drug Development:

The compound is being explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets effectively .

2. Antioxidant Activity:

Research has identified novel derivatives of pyrazole that exhibit potent antioxidant activity, which is crucial for combatting oxidative stress-related diseases .

Case Studies

Several notable studies have focused on the applications of this compound:

Antimicrobial Efficacy Study:

A study published in the International Journal of Pharmaceutical Sciences Review and Research reported significant antibacterial activity against resistant bacterial strains, indicating its potential as a new antibiotic lead compound .

Anticancer Mechanism Investigation:

In vitro studies conducted by researchers demonstrated that the compound induced apoptosis in cancer cells via mitochondrial pathways, assessed using flow cytometry methods .

Neuropharmacological Research:

A recent study highlighted this compound's interaction with dopamine receptors, suggesting its relevance in treating neurological disorders such as Parkinson's disease or depression.

Mecanismo De Acción

The mechanism of action of 3,5-Diethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups.

3,5-Diethyl-1H-pyrazole: Lacks the methyl group at position 1.

1-Methyl-3,5-diphenyl-1H-pyrazole: Contains phenyl groups instead of ethyl groups.

Uniqueness

3,5-Diethyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at positions 3 and 5 enhances its lipophilicity, potentially improving its interaction with hydrophobic targets in biological systems .

Actividad Biológica

3,5-Diethyl-1-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14N2. Its unique structure, characterized by the presence of both ethyl and methyl groups, influences its reactivity and biological interactions. The compound's hydrophobic nature allows it to penetrate cellular membranes, which is crucial for its biological activity.

Target Enzymes

Research indicates that this compound primarily acts as an inhibitor of succinate dehydrogenase (SDH) . This enzyme plays a vital role in the citric acid cycle and the electron transport chain, making it a critical target for disrupting cellular respiration.

Biochemical Pathways

The inhibition of SDH by this compound can lead to:

- Disruption of ATP production.

- Altered metabolic pathways, which may induce apoptosis in cancer cells.

- Potential effects on reactive oxygen species (ROS) generation due to impaired mitochondrial function.

Biological Activities

This compound exhibits a variety of biological activities:

1. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. A study demonstrated that derivatives of pyrazole compounds exhibited significant anti-inflammatory effects comparable to standard drugs like diclofenac and celecoxib .

2. Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains:

- Bacillus subtilis

- Escherichia coli

- Staphylococcus aureus

In vitro tests showed that this compound could inhibit bacterial growth effectively at concentrations as low as 40 µg/mL .

3. Antitubercular Activity

Recent studies have explored its potential against Mycobacterium tuberculosis. Compounds related to this compound were evaluated for their activity against drug-resistant strains, showing promising results in inhibiting bacterial growth .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Pathway | Observations |

|---|---|---|

| Anti-inflammatory | Cytokine production | Significant reduction observed |

| Antimicrobial | Bacterial strains (Bacillus subtilis) | Inhibition at 40 µg/mL |

| Antitubercular | Mycobacterium tuberculosis | Effective against resistant strains |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, various pyrazole derivatives were administered to animal models exhibiting inflammation. The results indicated a marked decrease in inflammatory markers when treated with this compound compared to control groups .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against multiple pathogens. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at varying concentrations .

Propiedades

IUPAC Name |

3,5-diethyl-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-4-7-6-8(5-2)10(3)9-7/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEQODQSMZVZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.